2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
The compound contains several functional groups and rings, including an azepane ring, a thieno[2,3-d]pyrimidin-4-one ring, a phenyl ring, and a furan ring. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring, for example, is a seven-membered ring with one nitrogen atom . The thieno[2,3-d]pyrimidin-4-one ring is a fused ring system containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the azepane ring might undergo reactions typical of amines, while the thieno[2,3-d]pyrimidin-4-one ring might participate in reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its molecular weight and complexity .Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of compounds based on reactions of arylmethylidene derivatives of furan-2(3H)-ones with N,N-binucleophilic reagents has been explored, leading to the creation of heterocyclic compounds containing pyrimidine and pyridazine structural fragments. These compounds demonstrate pronounced plant-growth regulatory activity, indicating their potential in agricultural sciences (Aniskova, Grinev, & Yegorova, 2017).
- Another study focused on the ring transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles, which are important for developing compounds with possible therapeutic applications (Hashem, Abou-Elmagd, El-ziaty, & Ramadan, 2017).
- The creation of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other derivatives incorporating bromobenzofuran-2-yl moiety was reported, with elucidation based on elemental analysis, spectral data, and chemical transformations, highlighting the versatility of such compounds in drug design and development (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antimicrobial and Antitubercular Activities
- A series of pyrimidine-azitidinone analogues were synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities. This study indicates the potential of these compounds in the development of new therapeutic agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Antioxidant Properties
- Research into the design, synthesis, and biological evaluation of 1H-3-indolyl derivatives as significant antioxidants provided insights into the potential of these compounds in combating oxidative stress, highlighting the importance of heterocyclic compounds in medicinal chemistry (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Future Directions
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c28-20(26-12-6-1-2-7-13-26)16-32-24-25-22-21(18(15-31-22)19-11-8-14-30-19)23(29)27(24)17-9-4-3-5-10-17/h3-5,8-11,14-15H,1-2,6-7,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVFIHZETGSITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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